REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]([CH3:13])([CH3:12])[C:8]2=[O:11])=[CH:4][CH:3]=1.[C:14]([Cu])#[N:15].CCOC(C)=O.O>CN1C(=O)CCC1>[CH3:12][C:7]1([CH3:13])[C:8](=[O:11])[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([C:14]#[N:15])[CH:10]=2)[CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CC(C(C2=C1)=O)(C)C
|
Name
|
CuCN
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with EtOAc (150 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted with EtOAc (150 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark oil, which
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (120 g)
|
Type
|
WASH
|
Details
|
eluting with EtOAc/Hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC2=CC=C(C=C2C1=O)C#N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |